N-(3-fluoro-4-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of 3-fluoro-4-methylphenylboronic acid, which is then coupled with a suitable halogenated isoxazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylboronic acid: Shares the fluorinated phenyl group but lacks the isoxazole moiety.
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a fluorine atom.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Structurally related but with a pyrazole ring instead of an isoxazole ring.
Uniqueness
N~4~-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of a fluorinated phenyl group and a dimethylisoxazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14FN3O2 |
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Molecular Weight |
299.30 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14FN3O2/c1-8-4-5-11(7-13(8)17)19-15(21)12-6-9(2)18-16-14(12)10(3)20-22-16/h4-7H,1-3H3,(H,19,21) |
InChI Key |
UBAPDBJSGYSICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)F |
Origin of Product |
United States |
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